6-Phenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Overview
Description
Compounds like 2-arylbenzothiazole and 2-phenylbenzo[g]furo[2,3-b]quinoxaline have been studied extensively. They are known to possess a wide range of pharmacological properties and a high degree of structural diversity, making them important in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves various synthetic pathways. For instance, 2-arylbenzothiazoles can be synthesized using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .Molecular Structure Analysis
The molecular structure of these compounds is often characterized by a benzo-fused heterocyclic moiety. The 2nd position of the benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, a series of 3,2-polymethylene-2-phenylbenzo[b]-1,10-phenanthrolines was reacted with Ru(tpy)Cl 3 to afford two ruthenium (Ru) complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivatives have been found to exhibit favorable aggregation induced emissive enhancement behavior and reasonable hole mobility .Mechanism of Action
The mechanism of action of these compounds can depend on their specific structure and the biological system they interact with. For instance, 2-arylbenzothiazoles have been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and many others .
Future Directions
Properties
IUPAC Name |
6-phenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O4/c23-17-11-6-8-13-16-14(9-7-12(15(11)16)18(24)21-17)20(26)22(19(13)25)10-4-2-1-3-5-10/h1-9H,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFRUOMPSOONLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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